molecular formula C21H24ClN3O3S B2422826 N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride CAS No. 1215480-50-4

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride

Cat. No.: B2422826
CAS No.: 1215480-50-4
M. Wt: 433.95
InChI Key: XXNXQRJTDAJBNC-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a benzamide core, a dioxolo ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dioxolo and thiazole rings through cyclization reactions. The final step involves the addition of the dimethylamino propyl group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of advanced techniques such as chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(dimethylamino)propyl)-3-methylbenzamide: Lacks the dioxolo and thiazole rings.

    N-(3-(dimethylamino)propyl)-benzamide: Lacks the methyl group and the dioxolo and thiazole rings.

    N-(3-(dimethylamino)propyl)-3-methylbenzoic acid: Contains a carboxylic acid group instead of the amide group.

Uniqueness

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S.ClH/c1-14-6-4-7-15(10-14)20(25)24(9-5-8-23(2)3)21-22-16-11-17-18(27-13-26-17)12-19(16)28-21;/h4,6-7,10-12H,5,8-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXQRJTDAJBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=CC4=C(C=C3S2)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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